molecular formula C14H20N6O4 B564093 2-Amino-N2-isobutyryl-2'-deoxyadenosine CAS No. 104477-50-1

2-Amino-N2-isobutyryl-2'-deoxyadenosine

Cat. No.: B564093
CAS No.: 104477-50-1
M. Wt: 336.352
InChI Key: JHVDTXUCSJIARJ-DJLDLDEBSA-N
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Description

2-Amino-N2-isobutyryl-2’-deoxyadenosine is a modified nucleoside that plays a significant role in the study of nucleic acids. This compound is derived from adenine, one of the four nucleobases in the nucleic acid of DNA. The modification involves the addition of an isobutyryl group to the amino group at the N2 position of the adenine base, which can influence the compound’s interaction with other molecules and its overall stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N2-isobutyryl-2’-deoxyadenosine typically involves the protection of the amino group of 2’-deoxyadenosine followed by the introduction of the isobutyryl group. The process can be summarized as follows:

    Protection of the Amino Group: The amino group at the N2 position of 2’-deoxyadenosine is protected using a suitable protecting group, such as a benzoyl group.

    Introduction of the Isobutyryl Group: The protected 2’-deoxyadenosine is then reacted with isobutyryl chloride in the presence of a base, such as pyridine, to introduce the isobutyryl group at the N2 position.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield 2-Amino-N2-isobutyryl-2’-deoxyadenosine.

Industrial Production Methods

Industrial production of 2-Amino-N2-isobutyryl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.

Scientific Research Applications

2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:

    Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.

    Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.

    Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopurine: An analogue of adenine that pairs with thymidine and adds stability to the DNA double helix.

    2-Amino-α-2’-deoxyadenosine: A similar compound with an α-configuration that forms stable complexes with target RNA.

Uniqueness

2-Amino-N2-isobutyryl-2’-deoxyadenosine is unique due to the presence of the isobutyryl group at the N2 position, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification provides unique opportunities for studying nucleic acid interactions and developing novel therapeutic agents.

Properties

IUPAC Name

N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVDTXUCSJIARJ-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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